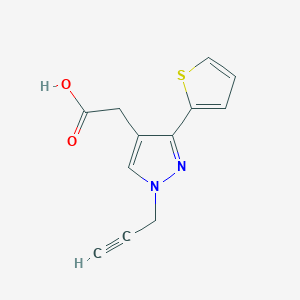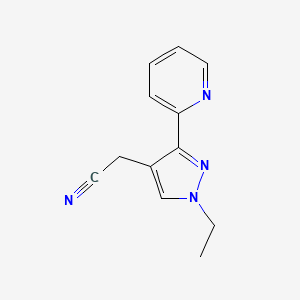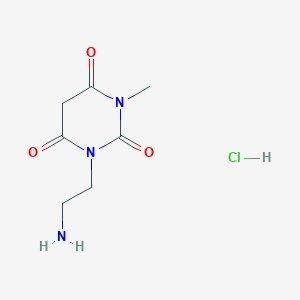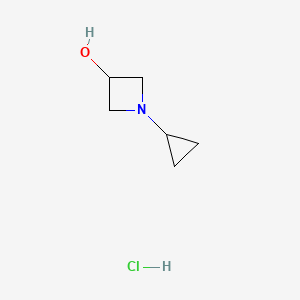
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole, also known as 4-AMFETP, is a small molecule that has been used in a variety of scientific research applications. It is a highly reactive compound due to its azido group and is used in organic synthesis, biochemistry, and pharmacology. 4-AMFETP has been studied for its potential as a therapeutic agent, as well as its ability to interact with various biological targets.
Scientific Research Applications
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as its ability to interact with various biological targets. This compound has been used in the synthesis of drug-like molecules, as well as in the development of new imaging agents and diagnostic tools. It has also been used in the development of new materials for drug delivery and in the study of enzyme-substrate interactions.
Mechanism of Action
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a highly reactive compound due to its azido group. It can react with a variety of biological targets, including proteins, enzymes, and nucleic acids. The azido group can react with amines, thiols, and other nucleophiles, resulting in the formation of covalent bonds. This allows this compound to interact with and modify biological targets, resulting in a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. It has been shown to have anti-cancer effects in both in vitro and in vivo studies. This compound has also been shown to modulate the expression of various genes, resulting in changes in cell proliferation and apoptosis. In addition, this compound has been shown to modulate the activity of various enzymes, resulting in changes in metabolic pathways.
Advantages and Limitations for Lab Experiments
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has a number of advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for use in organic synthesis. It is also relatively inexpensive and easy to obtain. However, this compound does have some limitations. It is a highly reactive compound, making it difficult to handle in the laboratory. In addition, its reactivity can lead to unwanted side reactions and the formation of byproducts.
Future Directions
The potential applications of 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole are vast and there are a number of future directions for research. One potential direction is the development of new therapeutic agents based on this compound. Additionally, this compound could be used in the development of new imaging agents and diagnostic tools. It could also be used in the development of new materials for drug delivery and in the study of enzyme-substrate interactions. Finally, this compound could be used in the development of new catalysts and reagents for organic synthesis.
properties
IUPAC Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5S/c11-2-3-16-6-9(5-13-15-12)10(14-16)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSJSZGKNZUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CN=[N+]=[N-])CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















